1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3S/c1-19-7-13-23(14-8-19)38(36,37)28-27-29-26(24-5-3-4-6-25(24)34(27)31-30-28)33-17-15-32(16-18-33)22-11-9-21(10-12-22)20(2)35/h3-14H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOJQADABOBRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline scaffold. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazoloquinazoline intermediate.
Attachment of the 4-methylbenzenesulfonyl group: This step involves the sulfonylation of the triazoloquinazoline-piperazine intermediate using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final coupling with ethanone: The final step involves the coupling of the sulfonylated intermediate with ethanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of triazoloquinazoline derivatives and their interactions with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized in Table 1:
Key Observations:
- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound contrasts with 4-chlorobenzenesulfonyl in , which may alter solubility and target affinity.
- Piperazine Linkers : Piperazine substitutions (e.g., acetylphenyl vs. 2,4-dimethylphenyl in ) influence steric bulk and electronic properties, critical for receptor binding .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows multi-step protocols involving piperazine coupling and sulfonylation, as seen in .
- Activity Cliffs: Minor substituent changes (e.g., methyl vs. chlorine in sulfonyl groups) can drastically alter activity, as observed in nitrothiophen vs. nitroimidazole derivatives .
- Virtual Screening : Ligand-based similarity searches (e.g., Morgan fingerprints ) could prioritize the target compound for kinase or antimicrobial assays.
Biological Activity
The compound 1-(4-{4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines have been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a quinazoline core substituted with a piperazine moiety and a triazole ring. The presence of the methylbenzenesulfonyl group enhances its solubility and biological interactions.
The biological activity of quinazoline derivatives often involves the inhibition of specific kinases and receptors. The compound has shown potential as an inhibitor of:
- Platelet-Derived Growth Factor (PDGF) Receptor : Inhibition of PDGF has implications in cancer therapy due to its role in cell proliferation and survival.
- Aurora Kinases : These kinases are critical for cell division; thus, their inhibition can lead to antitumor effects.
Antitumor Activity
A series of studies have demonstrated the antitumor potential of quinazoline derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 12.5 | PDGF Receptor Inhibition |
| 2 | HCT116 | 8.7 | Aurora Kinase Inhibition |
| 3 | HepG2 | 6.3 | Topo II Inhibition |
Note: IC50 indicates the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
Research has indicated that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation:
- Inhibition of NF-κB Pathway : Compounds similar to this structure have shown to reduce NF-κB activation in response to inflammatory stimuli.
Case Studies
-
Study on PDGF Receptor Inhibition :
- A study evaluated the effects of various quinazoline derivatives on PDGF receptor activity. The tested compound showed significant inhibition with an IC50 value of 10 µM, indicating its potential as a therapeutic agent in treating diseases associated with PDGF signaling.
-
Aurora Kinase Inhibition :
- In vitro assays demonstrated that the compound effectively inhibited Aurora A and B kinases, leading to cell cycle arrest in cancer cell lines. The IC50 values ranged from 5 to 15 µM across different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
